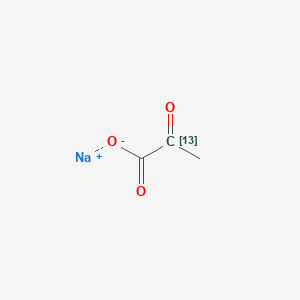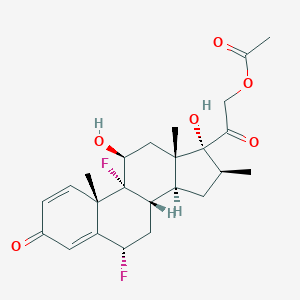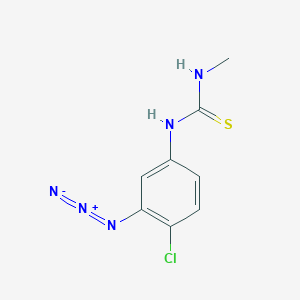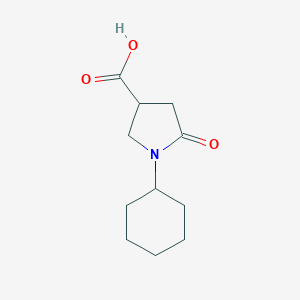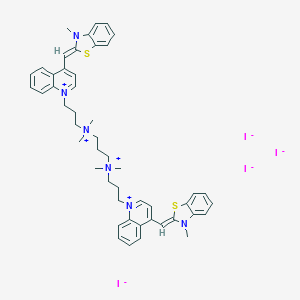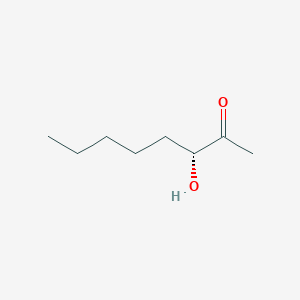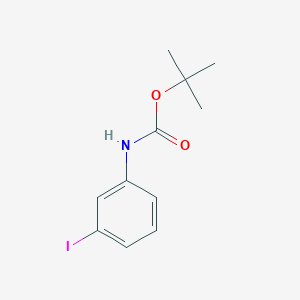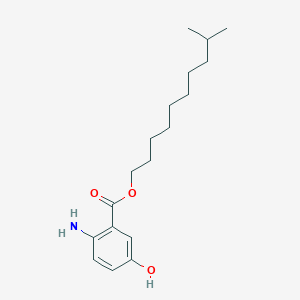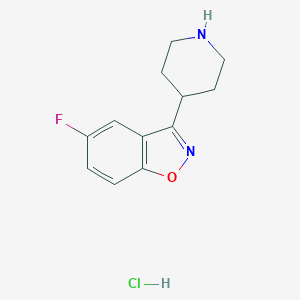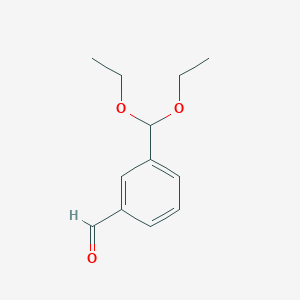
3-(Dietoximatil)benzaldehído
Descripción general
Descripción
3-(Diethoxymethyl)benzaldehyde, also known as benzaldehyde diethyl acetal, is an organic compound with the molecular formula C12H16O3. It is a colorless liquid with a potent, sweet, almond-like fragrance. This compound is soluble in both water and alcohol, making it versatile for various applications .
Aplicaciones Científicas De Investigación
3-(Diethoxymethyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances and flavoring agents
Safety and Hazards
3-(Diethoxymethyl)benzaldehyde is classified as a combustible liquid. It has a flash point of 154.4 °F (68 °C) in a closed cup . Safety measures include avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and keeping away from open flames, hot surfaces, and sources of ignition .
Mecanismo De Acción
Target of Action
3-(Diethoxymethyl)benzaldehyde, also known as benzaldehyde diethyl acetal, is a significant organic compound with versatile applications in scientific research .
Mode of Action
It is believed to interact with enzymes and other proteins .
Pharmacokinetics
It is a colorless liquid that exhibits solubility in both water and alcohol . Its molecular weight is 208.25 .
Action Environment
Análisis Bioquímico
Biochemical Properties
3-(Diethoxymethyl)benzaldehyde plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress response pathways, such as superoxide dismutases and glutathione reductase .
Cellular Effects
The effects of 3-(Diethoxymethyl)benzaldehyde on various types of cells and cellular processes are profound. It influences cell function by disrupting cellular redox homeostasis and antioxidation systems . This disruption can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. For instance, in fungal cells, it has been shown to enhance the efficacy of conventional antifungal agents by sensitizing the cells to oxidative stress .
Molecular Mechanism
At the molecular level, 3-(Diethoxymethyl)benzaldehyde exerts its effects through binding interactions with biomolecules and enzyme inhibition. It targets cellular antioxidation components, such as superoxide dismutases and glutathione reductase, leading to destabilization of cellular redox homeostasis . This mechanism is particularly effective in inhibiting fungal growth and enhancing the efficacy of antifungal treatments .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Diethoxymethyl)benzaldehyde change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its efficacy can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained disruption of cellular antioxidation systems .
Dosage Effects in Animal Models
The effects of 3-(Diethoxymethyl)benzaldehyde vary with different dosages in animal models. At lower doses, it effectively disrupts cellular antioxidation without causing significant toxicity . At higher doses, it can lead to adverse effects, including cellular damage and toxicity . These threshold effects are critical for determining the safe and effective dosage for potential therapeutic applications.
Metabolic Pathways
3-(Diethoxymethyl)benzaldehyde is involved in metabolic pathways related to oxidative stress response. It interacts with enzymes such as superoxide dismutases and glutathione reductase, influencing metabolic flux and metabolite levels . These interactions are essential for understanding its role in cellular metabolism and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 3-(Diethoxymethyl)benzaldehyde is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments, affecting its overall efficacy and function.
Subcellular Localization
The subcellular localization of 3-(Diethoxymethyl)benzaldehyde is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its role in disrupting cellular antioxidation systems and enhancing the efficacy of antifungal treatments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Diethoxymethyl)benzaldehyde typically involves the acetalization of benzaldehyde. One common method is the reaction of benzaldehyde with ethanol in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CHO} + 2 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_6\text{H}_5\text{CH(OCH}_2\text{CH}_3\text{)}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of 3-(Diethoxymethyl)benzaldehyde can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Types of Reactions:
Oxidation: 3-(Diethoxymethyl)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzaldehyde derivatives
Comparación Con Compuestos Similares
- 4-(Diethoxymethyl)benzaldehyde
- 3-(Trifluoromethyl)benzaldehyde
- 4-(Difluoromethoxy)benzaldehyde
Comparison: 3-(Diethoxymethyl)benzaldehyde is unique due to its specific functional group arrangement, which imparts distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different solubility, boiling points, and reactivity towards certain reagents. For instance, the presence of the diethoxymethyl group can influence its reactivity in electrophilic aromatic substitution reactions, making it more or less reactive compared to other benzaldehyde derivatives .
Propiedades
IUPAC Name |
3-(diethoxymethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-14-12(15-4-2)11-7-5-6-10(8-11)9-13/h5-9,12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUTVQHYWZPSSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=CC(=C1)C=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584509 | |
| Record name | 3-(Diethoxymethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150990-60-6 | |
| Record name | 3-(Diethoxymethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
